Structural Identity Confirmed as the Exclusive Precursor for the M2 Antagonist Warhead (Cross-Study Comparison)
The compound 1-(2-amino-3-methylbenzoyl)piperidin-4-ol is the direct synthetic precursor to the pharmacophoric 'warhead' of the selective M2 muscarinic antagonist SCH 211803. In the patented synthesis, the final step involves coupling 2-amino-3-methylbenzoic acid with an advanced bipiperidine intermediate using HOBt/EDCI, generating an amide bond that is structurally identical to the core of this building block [1]. Any analog lacking the 2-amino-3-methyl substitution pattern (e.g., 1-(2-aminobenzoyl)piperidin-4-ol CAS 887580-27-0 or 1-(3-aminobenzoyl)piperidin-4-ol CAS 466694-74-6) would lead to the formation of a different final amide, which has been shown in SAR studies to dramatically reduce M2 receptor binding potency [2].
| Evidence Dimension | Synthetic pathway fidelity / structural identity for target compound generation |
|---|---|
| Target Compound Data | 2-amino-3-methylphenyl group present; CAS 953735-05-2 |
| Comparator Or Baseline | 1-(2-aminobenzoyl)piperidin-4-ol (CAS 887580-27-0) and 1-(3-aminobenzoyl)piperidin-4-ol (CAS 466694-74-6) lack the 3-methyl substituent |
| Quantified Difference | The presence of the 3-methyl group is essential; its absence (des-methyl analog) is not a reported intermediate for M2-selective antagonists described in J. Med. Chem. 2002, 45, 5415-5418 [2]. |
| Conditions | Comparison of molecular structures based on published synthetic routes and SAR data for piperidinyl piperidine M2 antagonists. |
Why This Matters
For researchers synthesizing or modifying SCH 211803, this building block is irreplaceable; using a generic aminobenzoyl-piperidine analog would result in a structurally distinct final compound with unknown and likely inferior pharmacological properties, compromising study validity.
- [1] Miller, M.W.; Clader, J.W.; McCombie, S.W.; Vice, S.F.; Kozlowski, J.A. (Schering Corp.). Muscarinic antagonists. World Patent WO0121590, 2001. View Source
- [2] Wang, Y.; Chackalamannil, S.; Hu, Z.; Clader, J.W.; Greenlee, W.; Billard, W.; et al. Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. J. Med. Chem. 2002, 45, 5415-5418. View Source
